

6-chloro-N-methylnicotinamide CAS number

54189-82-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-chloro-N-methylnicotinamide

Cat. No.: B035713

[Get Quote](#)

An in-depth technical guide on **6-chloro-N-methylnicotinamide** (CAS Number: 54189-82-1) is currently challenging to compile due to the limited availability of specific experimental data in the public domain. This compound is primarily documented as a chemical intermediate, and as such, extensive research into its biological activity and detailed experimental protocols are not readily accessible.

This guide, therefore, presents the available information on **6-chloro-N-methylnicotinamide**, supplemented with data from closely related nicotinamide derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. It is crucial to note that the biological activities and experimental protocols of related compounds are provided for informational purposes and should be used as a reference for potential research directions, not as a direct representation of the properties of **6-chloro-N-methylnicotinamide**.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **6-chloro-N-methylnicotinamide** is provided below. Spectroscopic data, while critical for compound characterization, is not currently available in public databases for this specific molecule. Researchers would need to perform their own analytical studies (NMR, IR, MS) to obtain this information.

Property	Value	Source
CAS Number	54189-82-1	[1] [2]
Molecular Formula	C ₇ H ₇ CIN ₂ O	[1]
Molecular Weight	170.60 g/mol	[3] [4]
Boiling Point	347.6°C	[4]
Purity	≥96-99% (as commercially available)	[2] [4]
Storage Temperature	2-8°C	[4]

Synthesis and Purification

2.1. Synthesis Protocol: Amidation of 6-Chloronicotinoyl Chloride

A common method for the synthesis of **6-chloro-N-methylnicotinamide** involves the reaction of 6-chloronicotinoyl chloride with methylamine.

Experimental Protocol:

- Materials: 6-chloronicotinic acid, thionyl chloride, methylamine solution, dioxane, toluene, water.
- Step 1: Formation of the Acid Chloride: 6-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride, to form 6-chloronicotinoyl chloride. This reaction is typically performed in an inert solvent under reflux, followed by removal of excess thionyl chloride by distillation.
- Step 2: Amidation: The resulting crude 6-chloronicotinoyl chloride is slowly added to a cooled solution of methylamine in a suitable solvent mixture (e.g., dioxane and toluene). The reaction is stirred for several hours, allowing it to slowly warm to room temperature.
- Step 3: Work-up and Isolation: The reaction mixture is concentrated under reduced pressure. The residue is then triturated with water to precipitate the crude product. The solid is collected by filtration and dried.

2.2. Purification

Specific purification protocols for **6-chloro-N-methylNicotinamide** are not detailed in the available literature. However, standard techniques for the purification of crystalline organic compounds can be employed.

General Purification Protocol:

- Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture. The choice of solvent would need to be determined experimentally, with common choices including ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. The process involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.
- Chromatography: For higher purity, column chromatography using silica gel is a standard method. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) would need to be developed to effectively separate the desired product from any impurities.

Biological Activity and Potential Applications

While specific biological data for **6-chloro-N-methylNicotinamide** is scarce, its structural similarity to other nicotinamide derivatives suggests potential areas of investigation. It is often cited as a building block in medicinal chemistry for the development of analogs with potential enzyme inhibitory activity and as ligands for nicotinic receptors.^[4]

3.1. Potential as an Enzyme Inhibitor

Nicotinamide and its derivatives are known to interact with a variety of enzymes. For instance, nicotinamide itself is a known inhibitor of sirtuins and PARPs. Given the structural similarities, **6-chloro-N-methylNicotinamide** could be investigated as a potential inhibitor of these or other enzymes.

3.2. Potential as a Nicotinic Acetylcholine Receptor (nAChR) Ligand

The nicotinamide scaffold is a core component of molecules that interact with nAChRs. The chloro and methyl functional groups on **6-chloro-N-methylNicotinamide** allow for selective

modifications that could be valuable in optimizing drug candidates for improved bioavailability and target specificity at different nAChR subtypes.[4]

Experimental Protocols for Biological Evaluation (Based on Related Compounds)

The following are generalized protocols for assays that could be adapted to evaluate the biological activity of **6-chloro-N-methylNicotinamide**.

4.1. Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme.

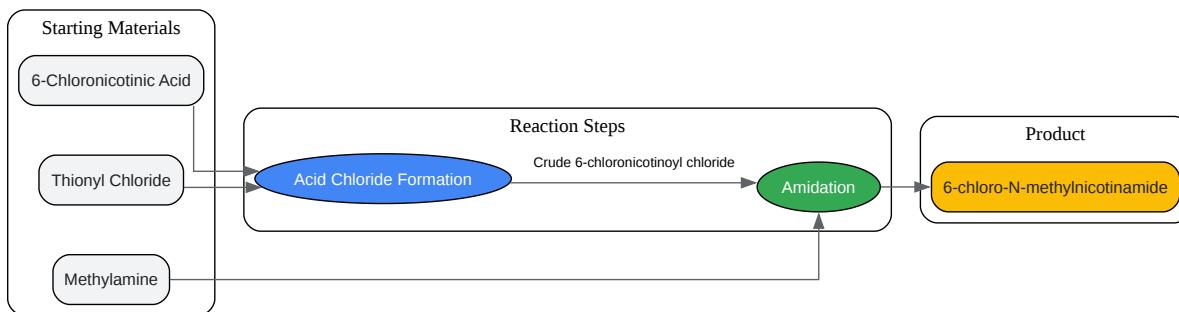
Experimental Protocol:

- Materials: Purified target enzyme, substrate for the enzyme, **6-chloro-N-methylNicotinamide**, appropriate buffer solution, and a detection instrument (e.g., spectrophotometer or fluorometer).
- Procedure:
 - Prepare a stock solution of **6-chloro-N-methylNicotinamide** in a suitable solvent (e.g., DMSO).
 - In a multi-well plate, add the enzyme and a series of dilutions of the test compound in the reaction buffer.
 - Incubate the enzyme and compound mixture for a predetermined amount of time to allow for binding.
 - Initiate the enzymatic reaction by adding the substrate.
 - Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using the appropriate detection method.

- Calculate the percentage of inhibition at each compound concentration and determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

4.2. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific nAChR subtype.

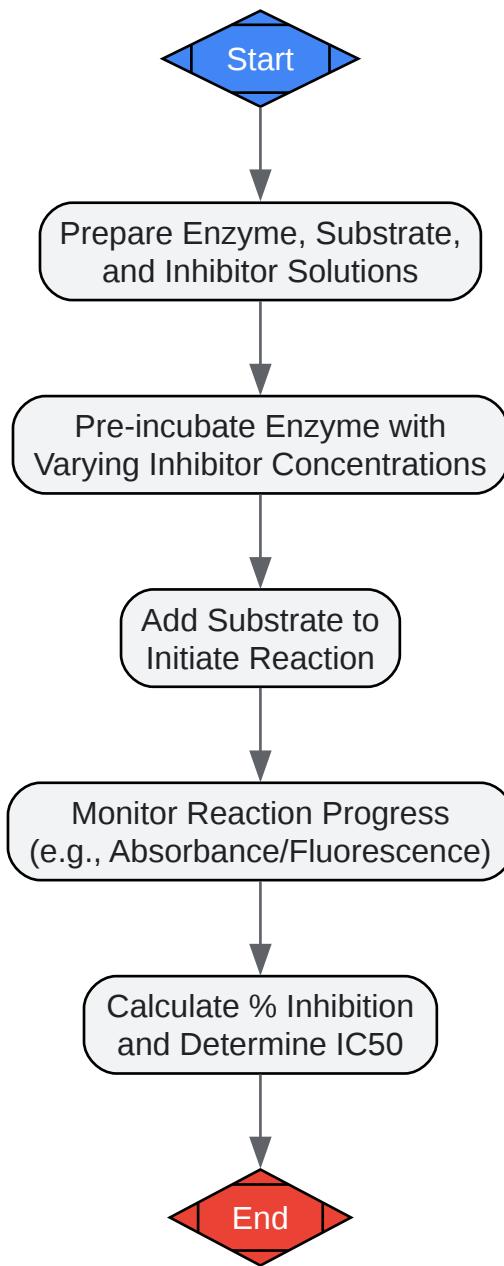

Experimental Protocol:

- Materials: Cell membranes expressing the nAChR subtype of interest, a radiolabeled ligand with known affinity for the receptor (e.g., $[^3H]$ epibatidine), **6-chloro-N-methylnicotinamide**, assay buffer, and a scintillation counter.
- Procedure:
 - In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (**6-chloro-N-methylnicotinamide**).
 - Incubate the mixture to allow the binding to reach equilibrium.
 - Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
 - Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - The amount of bound radioligand will decrease as the concentration of the test compound increases. From this data, the inhibition constant (K_i) of the test compound can be calculated, which represents its affinity for the receptor.

Visualization of Methodologies

5.1. Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of **6-chloro-N-methylnicotinamide**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **6-chloro-N-methylnicotinamide**.

5.2. General Enzyme Inhibition Assay Workflow

This diagram outlines the key steps in performing a typical enzyme inhibition assay.

[Click to download full resolution via product page](#)

Caption: Workflow for an enzyme inhibition assay.

Disclaimer

This document is intended for informational purposes for a technical audience. The information on biological activities and experimental protocols for related compounds is not a substitute for rigorous experimental validation for **6-chloro-N-methylnicotinamide**. Researchers should conduct their own studies to determine the specific properties and activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 54189-82-1 Cas No. | 6-Chloro-N-methylnicotinamide | Apollo [store.apolloscientific.co.uk]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 6-Chloro-N-methylnicotinamide [myskinrecipes.com]
- To cite this document: BenchChem. [6-chloro-N-methylnicotinamide CAS number 54189-82-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035713#6-chloro-n-methylnicotinamide-cas-number-54189-82-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com